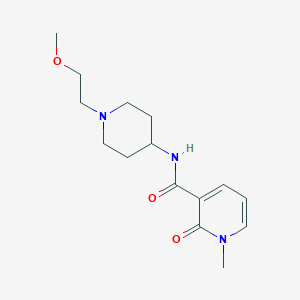

N-(1-(2-甲氧基乙基)哌啶-4-基)-1-甲基-2-酮-1,2-二氢吡啶-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that likely contains a piperidine ring, which is a common feature in many pharmaceuticals . Piperidines are among the most important synthetic fragments for designing drugs .

Synthesis Analysis

While specific synthesis methods for this compound were not found, piperidine derivatives are often synthesized through intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The compound likely contains a piperidine ring, a common feature in many pharmaceuticals . Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state .科学研究应用

Medicinal Chemistry and Drug Development

Piperidines are essential building blocks in medicinal chemistry. Their derivatives appear in over twenty classes of pharmaceuticals and alkaloids . Researchers have explored the synthesis of substituted piperidines using various methods, including cyclization, cycloaddition, annulation, and multicomponent reactions. The compound likely has potential as a scaffold for novel drug candidates. Further studies could investigate its pharmacological activity and interactions with biological targets.

Spiropiperidines

Spiropiperidines are a fascinating class of compounds that incorporate a piperidine ring fused to another ring system. These molecules exhibit diverse biological activities, including antiviral, antibacterial, and antitumor properties. Researchers have synthesized spiropiperidines through innovative strategies, such as one-pot functionalization of unsaturated intermediates .

Condensed Piperidines

Condensed piperidines involve the fusion of the piperidine ring with other heterocycles. These compounds often display unique pharmacological profiles. For instance, piperidine-fused pyridines or quinolines have been investigated for their potential as kinase inhibitors, antipsychotics, or anti-inflammatory agents. Exploring the synthesis and biological evaluation of condensed piperidines could yield promising drug candidates .

Piperidinones

Piperidinones are cyclic amides derived from piperidine. They exhibit diverse biological activities, including antifungal, antiviral, and anticancer properties. Researchers have developed efficient synthetic routes to access piperidinones, making them attractive targets for drug discovery .

Neurodegenerative Diseases

The piperidine moiety has relevance in neurodegenerative pathologies, particularly Parkinson’s disease (PD) and Alzheimer’s disease (AD). For example, the adenosine A2A receptor (A2A AR) is a promising target in these conditions. Researchers have explored A2A AR ligands containing piperidine scaffolds for potential therapeutic interventions .

Hydrogenation and Functionalization

Hydrogenation of piperidine derivatives can lead to valuable intermediates for drug synthesis. Additionally, functionalization of piperidines allows the introduction of diverse substituents, enhancing their pharmacological properties. Researchers continue to develop efficient methods for these transformations .

未来方向

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs , suggesting that research into new piperidine derivatives, such as the compound you’re interested in, could be a fruitful area of study.

作用机制

Target of Action

The primary target of this compound is the Lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . This enzyme plays a crucial role in the formation of atherosclerotic plaques .

Mode of Action

The compound acts as an inhibitor of the Lp-PLA2 enzyme . Lp-PLA2 is enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification . The inhibition of the Lp-PLA2 enzyme would be expected to stop the build-up of fatty streaks by inhibiting the formation of lysophosphatidylcholine .

Biochemical Pathways

The inhibition of the Lp-PLA2 enzyme affects the biochemical pathway involved in the formation of atherosclerotic plaques . By inhibiting the formation of lysophosphatidylcholine, the compound can potentially slow down or halt the progression of atherosclerosis .

Result of Action

The inhibition of the Lp-PLA2 enzyme by this compound can potentially lead to a decrease in the formation of atherosclerotic plaques . This could have significant implications for the treatment of atherosclerosis and related cardiovascular disorders .

属性

IUPAC Name |

N-[1-(2-methoxyethyl)piperidin-4-yl]-1-methyl-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-17-7-3-4-13(15(17)20)14(19)16-12-5-8-18(9-6-12)10-11-21-2/h3-4,7,12H,5-6,8-11H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSVKKGCZHKYGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NC2CCN(CC2)CCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(2-methoxyethyl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-(2-Methyl-5-phenylpyrazole-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2820115.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2820118.png)

![1-[4-(3,4-Dichlorophenyl)piperazino]-3-(4-ethoxyphenyl)-2-propen-1-one](/img/structure/B2820121.png)

![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(pyridin-4-ylsulfanyl)acetamide](/img/structure/B2820125.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone](/img/structure/B2820130.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2820134.png)